molecular formula C15H17NO3S B262908 3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide

3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B262908
M. Wt: 291.4 g/mol
InChI Key: IRXOQPOEJDSCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide: is an organic compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol . This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3 and 5 positions, and an N-substituent containing a thienyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a nucleophilic substitution reaction, where the benzamide is reacted with 2-(2-thienyl)ethylamine under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the thienyl substituent play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzamide, 3,4-dimethoxy-N-methyl-
  • Benzamide, 3,5-dimethoxy-N-methyl-
  • Benzamide, 3,5-dimethoxy-N-ethyl-

Uniqueness: 3,5-dimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C15H17NO3S/c1-18-12-8-11(9-13(10-12)19-2)15(17)16-6-5-14-4-3-7-20-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17)

InChI Key

IRXOQPOEJDSCHD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC

Origin of Product

United States

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